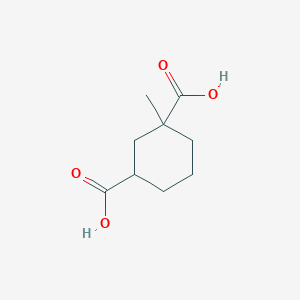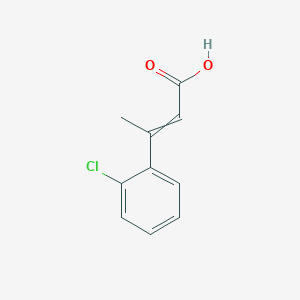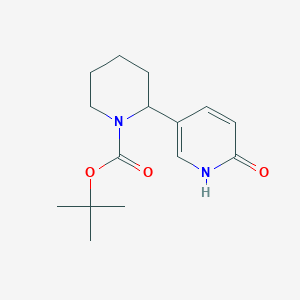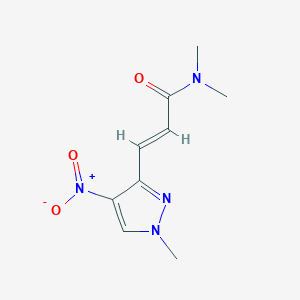
3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline is an organic compound with the molecular formula C17H16N2OS and a molecular weight of 296.4 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the methoxy and methyl groups on the phenyl ring, along with the thiazole and aniline functionalities, makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a precursor compound containing a thiourea and a haloketone under acidic conditions . The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-(4-Hydroxy-3-methylphenyl)thiazol-2-yl)aniline.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The methoxy and methyl groups can also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine
- 2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine
- 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine
Uniqueness
3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline is unique due to the specific substitution pattern on the phenyl ring and the presence of both thiazole and aniline functionalities. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H16N2OS |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C17H16N2OS/c1-11-8-12(6-7-16(11)20-2)15-10-21-17(19-15)13-4-3-5-14(18)9-13/h3-10H,18H2,1-2H3 |
InChI Key |
MFGRDFFTWQMKIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B11818546.png)





![3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B11818585.png)

![exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid](/img/structure/B11818597.png)
